Cas no 2138810-07-6 (4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole)

4-(2-Bromoethenyl)-1-methyl-1H-1,2,3-triazole is a versatile brominated triazole derivative with significant utility in synthetic organic chemistry. Its key structural features include a reactive bromoethenyl group and a methyl-substituted triazole ring, making it a valuable intermediate for cross-coupling reactions, click chemistry, and the synthesis of heterocyclic compounds. The bromine substituent enhances its reactivity in palladium-catalyzed transformations, such as Suzuki or Heck couplings, while the triazole moiety offers stability and functional group compatibility. This compound is particularly useful in pharmaceutical and agrochemical research for constructing complex molecular architectures. Its well-defined reactivity profile and synthetic flexibility make it a preferred choice for targeted derivatization in advanced organic synthesis.
4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole structure
2138810-07-6 structure
Product name:4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole
CAS No:2138810-07-6
MF:C5H6BrN3
MW:188.025239467621
CID:5945639
PubChem ID:165783864

4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • 2138810-07-6
    • EN300-802396
    • 4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole
    • Inchi: 1S/C5H6BrN3/c1-9-4-5(2-3-6)7-8-9/h2-4H,1H3/b3-2+
    • InChI Key: UVUYNOIHJMZFRE-NSCUHMNNSA-N
    • SMILES: Br/C=C/C1=CN(C)N=N1

Computed Properties

  • Exact Mass: 186.97451g/mol
  • Monoisotopic Mass: 186.97451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.7Ų
  • XLogP3: 0.8

4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-802396-0.05g
4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole
2138810-07-6 95.0%
0.05g
$888.0 2025-02-21
Enamine
EN300-802396-0.5g
4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole
2138810-07-6 95.0%
0.5g
$1014.0 2025-02-21
Enamine
EN300-802396-10.0g
4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole
2138810-07-6 95.0%
10.0g
$4545.0 2025-02-21
Enamine
EN300-802396-0.25g
4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole
2138810-07-6 95.0%
0.25g
$972.0 2025-02-21
Enamine
EN300-802396-1.0g
4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole
2138810-07-6 95.0%
1.0g
$1057.0 2025-02-21
Enamine
EN300-802396-5.0g
4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole
2138810-07-6 95.0%
5.0g
$3065.0 2025-02-21
Enamine
EN300-802396-2.5g
4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole
2138810-07-6 95.0%
2.5g
$2071.0 2025-02-21
Enamine
EN300-802396-0.1g
4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole
2138810-07-6 95.0%
0.1g
$930.0 2025-02-21

Additional information on 4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole

4-(2-Bromoethenyl)-1-Methyl-1H-1,2,3-Triazole: A Comprehensive Overview

The compound 4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole, with CAS No. 2138810-07-6, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a triazole ring with a bromoethenyl substituent. The triazole moiety is a five-membered aromatic ring containing three nitrogen atoms, making it highly versatile for various chemical reactions and applications.

Recent studies have highlighted the potential of 4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole in click chemistry reactions. Click chemistry, a rapidly evolving field, focuses on the development of efficient and selective reactions that can form stable covalent bonds. The bromoethenyl group in this compound acts as an excellent electrophilic partner in such reactions, enabling the formation of robust carbon-heteroatom bonds. This property makes it particularly useful in the synthesis of complex molecules and materials with tailored functionalities.

In terms of synthesis, researchers have developed several methods to prepare 4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole. One common approach involves the reaction of 1-methyl-1H-1,2,3-triazole with an appropriate bromoalkene under catalytic conditions. This method has been optimized to achieve high yields and selectivity, making it suitable for large-scale production. Additionally, recent advancements in catalytic systems have further enhanced the efficiency of this synthesis pathway.

The applications of this compound are diverse and span across multiple disciplines. In materials science, it has been employed as a building block for constructing advanced materials such as polymers and supramolecular assemblies. Its ability to participate in click chemistry reactions has enabled the creation of cross-linked networks with exceptional mechanical properties. Furthermore, this compound has shown promise in drug delivery systems due to its biocompatibility and ability to undergo controlled release mechanisms.

From a biological standpoint, 4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole has been investigated for its potential as a bioactive molecule. Studies have demonstrated that it exhibits moderate activity against certain enzymes and cellular targets. While its therapeutic potential is still under exploration, these findings suggest that it could serve as a lead compound for drug discovery efforts.

In conclusion, 4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole (CAS No. 2138810-07-6) is a versatile compound with significant implications in organic synthesis and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel chemical entities and functional materials. As ongoing studies continue to uncover new applications and properties of this compound, its role in advancing scientific research is expected to grow further.

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